3-Bromo-5-mercapto-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-mercapto-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group (–SH), and a methyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-mercapto-2-methylbenzoic acid typically involves the bromination of 5-mercapto-2-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-mercapto-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include disulfides, sulfonic acids, and other oxidized derivatives.
Reduction Reactions: Products include alcohols, aldehydes, and other reduced derivatives.
Scientific Research Applications
3-Bromo-5-mercapto-2-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-mercapto-2-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylbenzoic acid: Similar structure but lacks the mercapto group, making it less reactive in certain chemical reactions.
2-Bromo-3-methylbenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
3-Bromo-2-methylbenzoic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
3-Bromo-5-mercapto-2-methylbenzoic acid is unique due to the presence of both a bromine atom and a mercapto group on the benzoic acid core. This combination of functional groups provides distinct reactivity and allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C8H7BrO2S |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
3-bromo-2-methyl-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-4-6(8(10)11)2-5(12)3-7(4)9/h2-3,12H,1H3,(H,10,11) |
InChI Key |
VBZNOJIWBSEJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.